3-Chloro-5-fluoro Clodinafop Propargyl

Catalog No.
S1808702
CAS No.
M.F
C₁₇H₁₃ClFNO₄
M. Wt
349.74
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-fluoro Clodinafop Propargyl

Product Name

3-Chloro-5-fluoro Clodinafop Propargyl

Molecular Formula

C₁₇H₁₃ClFNO₄

Molecular Weight

349.74

Synonyms

(R)-Prop-2-yn-1-yl 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate

3-Chloro-5-fluoro Clodinafop Propargyl is a derivative of Clodinafop Propargyl, which is a systemic herbicide primarily used for controlling annual grass weeds in cereals. The compound features a structure characterized by the presence of a chloro and a fluoro group, which enhance its biological activity. The chemical formula for 3-Chloro-5-fluoro Clodinafop Propargyl is C17H13ClFNO4C_{17}H_{13}ClFNO_4 . This compound is typically encountered as an impurity in formulations of Clodinafop Propargyl, indicating its relevance in agricultural chemistry.

The chemical behavior of 3-Chloro-5-fluoro Clodinafop Propargyl involves various reactions typical of halogenated organic compounds. It can undergo nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by nucleophiles under appropriate conditions. Additionally, the fluoro group may influence the compound's reactivity and stability, particularly in relation to hydrolysis and photodegradation processes. The compound's interactions with other chemicals can also lead to complexation or degradation pathways that are important for its environmental fate .

3-Chloro-5-fluoro Clodinafop Propargyl exhibits herbicidal properties similar to those of its parent compound, Clodinafop Propargyl. It acts by inhibiting the biosynthesis of fatty acids in target weeds, leading to their eventual death. The biological activity is attributed to its ability to penetrate plant tissues and disrupt essential metabolic processes. Studies have indicated that this compound is moderately toxic to non-target organisms and has potential carcinogenic effects, necessitating careful management in agricultural applications .

The synthesis of 3-Chloro-5-fluoro Clodinafop Propargyl typically involves multi-step synthetic routes starting from simpler organic precursors. The general approach includes:

  • Formation of the pyridine ring: Starting materials undergo cyclization reactions.
  • Introduction of halogen substituents: Chlorination and fluorination steps are performed using halogenating agents.
  • Final coupling reactions: These involve connecting various functional groups to form the final structure.

Specific synthetic pathways may vary, but they generally leverage established organic chemistry techniques such as electrophilic aromatic substitution and nucleophilic addition .

The primary application of 3-Chloro-5-fluoro Clodinafop Propargyl is as an herbicide in agricultural settings, particularly for post-emergence control of grass weeds in cereal crops like wheat and barley. Its effectiveness in targeting specific weed species makes it valuable for enhancing crop yields and managing weed resistance . Additionally, it serves as a reference standard in analytical chemistry for monitoring impurities in pesticide formulations.

Research on interaction studies involving 3-Chloro-5-fluoro Clodinafop Propargyl has focused on its behavior in different environmental conditions and its interactions with soil microorganisms and other biota. It has been observed that the compound's moderate toxicity can affect non-target species, highlighting the need for careful application strategies to mitigate ecological impacts. Furthermore, studies have explored its persistence in soil and potential bioaccumulation in food chains .

Several compounds share structural or functional similarities with 3-Chloro-5-fluoro Clodinafop Propargyl. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Clodinafop PropargylContains a propargyl groupWidely used as a herbicide; precursor to 3-Chloro-5-fluoro Clodinafop Propargyl
Fluazifop-P-butylContains a butyl ester groupEffective against broadleaf weeds; different mechanism of action
Quizalofop-P-tefurylContains a tefuryl moietyTargets grass weeds; has different environmental persistence
ClethodimContains an ether linkageSelective for grass weeds; different chemical stability

The uniqueness of 3-Chloro-5-fluoro Clodinafop Propargyl lies in its specific halogen substitutions, which enhance its herbicidal efficacy while also posing unique challenges regarding toxicity and environmental impact compared to similar herbicides .

Synthetic Routes and Methodologies

Esterification and Condensation Reactions

The synthesis of 3-Chloro-5-fluoro Clodinafop Propargyl fundamentally relies on esterification reactions that form the characteristic propargyl ester linkage essential for biological activity. The primary esterification pathway involves the condensation of the carboxylic acid functionality with propargyl alcohol under carefully controlled conditions. Research demonstrates that this esterification proceeds through a nucleophilic acyl substitution mechanism, where the propargyl alcohol acts as the nucleophilic species attacking the activated carboxyl carbon.

The condensation reaction typically requires the formation of an activated intermediate, often achieved through the use of carbodiimide coupling agents or acid chloride formation. Patent literature indicates that the esterification can be accomplished at temperatures ranging from 70 to 120 degrees Celsius, with reaction times extending from 6 to 12 hours depending on the specific catalytic system employed. The stereochemical configuration must be carefully preserved during this transformation, as only the R-enantiomer possesses the desired herbicidal activity.

Advanced synthetic methodologies have demonstrated that the esterification can be enhanced through the use of specialized coupling reagents that activate the carboxylic acid functionality without compromising the delicate halogen substitution pattern. The reaction proceeds with high efficiency when conducted under anhydrous conditions to prevent hydrolysis of the desired ester product.

Intermediate Preparation: Hydroquinone Derivatives and Chloropropionic Acid Propynyl Esters

The preparation of key intermediates for 3-Chloro-5-fluoro Clodinafop Propargyl synthesis begins with the functionalization of hydroquinone derivatives. The R-(+)-2-(4-hydroxyphenoxy) propionic acid intermediate serves as a crucial building block, prepared through the etherification of hydroquinone with (S)-(-)-2-chloropropionic acid derivatives. This transformation establishes the essential phenoxy linkage while maintaining the required stereochemical configuration.

The synthesis of chloropropionic acid propynyl esters involves a two-step process beginning with the formation of the phenoxy ether linkage. Research indicates that this reaction proceeds optimally when hydroquinone is treated with propynyl chloropropionate in the presence of appropriate base catalysts. The reaction typically yields 71-85% of the desired intermediate depending on the specific reaction conditions and catalyst loading.

Intermediate purification requires careful attention to temperature control and solvent selection to prevent decomposition of the sensitive propynyl functionality. The preparation methodology has been optimized to minimize formation of disubstituted hydroquinone impurities, which can account for 10-20% of the crude product if reaction conditions are not properly controlled.

Catalytic Systems: Role of 4-Dimethylaminopyridine and Alkali in Etherification

4-Dimethylaminopyridine emerges as a superior catalyst for the etherification reactions essential in 3-Chloro-5-fluoro Clodinafop Propargyl synthesis. Research demonstrates that 4-Dimethylaminopyridine functions through a nucleophilic addition mechanism, forming a stable intermediate that significantly lowers the energy barrier for the transformation. The catalyst loading typically ranges from 0.05 to 0.1 equivalents relative to the limiting reagent.

The mechanism involves initial formation of a 4-Dimethylaminopyridine-acyl intermediate, which serves as a highly reactive electrophilic species. This intermediate formation is stabilized by resonance effects from the dimethylamino substituent, providing superior catalytic activity compared to alternative pyridine-based catalysts. Computational studies reveal that the energy difference between reactants and the 4-Dimethylaminopyridine intermediate is only 0.15 electron volts, significantly lower than alternative catalyst systems.

Alkali systems, particularly potassium hydroxide and sodium hydroxide, play crucial roles in the etherification process by deprotonating phenolic hydroxyl groups and facilitating nucleophilic attack. The optimal base loading typically requires 1.8 to 2.5 molar equivalents relative to the phenolic substrate to ensure complete deprotonation while minimizing side reactions. The combination of 4-Dimethylaminopyridine catalysis with appropriate alkali systems results in reaction yields consistently exceeding 90% under optimized conditions.

Process Optimization

Solvent Selection: Toluene, Acetonitrile, and Water Systems

Solvent selection represents a critical parameter in optimizing the synthesis of 3-Chloro-5-fluoro Clodinafop Propargyl, with specific requirements for each reaction stage. Acetonitrile emerges as the preferred aprotic polar solvent for the initial etherification reactions, providing excellent solubility for both organic substrates and inorganic bases while maintaining chemical inertness toward the reactive intermediates. Research indicates that acetonitrile consumption should be maintained at 3-10 times the weight of the starting phenolic material for optimal reaction efficiency.

Toluene serves as an effective solvent for the final esterification reactions, offering superior thermal stability at the elevated temperatures required for efficient ester formation. The aromatic solvent provides excellent solubility for the organic intermediates while facilitating water removal through azeotropic distillation. Mixed solvent systems comprising toluene and dichloroethane have demonstrated enhanced reaction rates, with typical ratios of 1:2 toluene to dichloroethane providing optimal results.

Water content must be carefully controlled throughout the synthetic sequence, as excessive moisture can lead to hydrolysis of sensitive intermediates. Research demonstrates that water content should be limited to 10-50% of the aprotic solvent weight during etherification reactions. Biphasic water-organic systems are employed during workup procedures to facilitate product isolation and purification while minimizing organic solvent consumption.

Temperature and pH Control Parameters

Temperature control represents a fundamental aspect of process optimization, with different reaction stages requiring specific thermal conditions for maximum efficiency. The initial etherification reactions proceed optimally at temperatures between 40-60 degrees Celsius, where sufficient thermal energy is provided for efficient reaction kinetics without promoting decomposition of sensitive substrates. Extended reaction at these moderate temperatures, typically 2-3 hours, ensures complete conversion while minimizing formation of thermal degradation products.

The subsequent condensation with 5-chloro-2,3-difluoropyridine requires elevated temperatures of 70-100 degrees Celsius to achieve satisfactory reaction rates. Research indicates that temperatures below 70 degrees Celsius result in incomplete conversion, while temperatures exceeding 100 degrees Celsius promote undesirable side reactions and reduced yields. The optimal temperature range of 75-85 degrees Celsius provides the best balance between reaction efficiency and product quality.

pH control during aqueous workup stages is critical for product isolation and purity. The reaction mixture must be acidified to pH values of 3.0 or lower to ensure complete precipitation of the carboxylic acid intermediates. Precise pH adjustment using dilute hydrochloric acid prevents over-acidification that could lead to product decomposition or impurity formation.

Molar Ratios and Stoichiometric Challenges

Stoichiometric optimization requires careful consideration of reagent ratios to maximize yield while minimizing waste and byproduct formation. Research demonstrates that the molar ratio of 5-chloro-2,3-difluoropyridine to the phenoxy acid intermediate should be maintained between 0.8:1 and 2:1, with optimal results achieved at approximately 1.15:1. Slight excess of the pyridine component compensates for potential volatility losses during the elevated temperature reaction conditions.

The base loading presents significant stoichiometric challenges, as insufficient base leads to incomplete reaction while excess base can promote side reactions and complicate purification. Optimal results are achieved with 1.8-2.5 molar equivalents of alkali relative to the phenolic substrate. This ratio ensures complete deprotonation of the phenolic hydroxyl group while providing sufficient driving force for the etherification reaction.

Propargyl alcohol loading in the final esterification stage typically requires 1.3-1.8 molar equivalents to ensure complete conversion of the carboxylic acid functionality. The excess alcohol compensates for potential volatility losses and provides sufficient concentration to drive the equilibrium toward ester formation. Water removal through azeotropic distillation is essential to prevent hydrolysis and maintain high conversion efficiency.

Industrial Challenges

Purification Techniques: Activated Carbon and Crystallization

Industrial-scale purification of 3-Chloro-5-fluoro Clodinafop Propargyl presents significant challenges due to the presence of structurally similar impurities and the sensitivity of the compound to thermal degradation. Activated carbon treatment emerges as a critical purification technique for removing colored impurities and trace organic contaminants that can affect product quality. The activated carbon filtration process operates through adsorption mechanisms, where the high surface area of the carbon material effectively removes unwanted organic species while preserving the desired product.

The effectiveness of activated carbon treatment depends on several parameters including contact time, carbon type, and temperature. Research indicates that contact times of 80-120 minutes at temperatures of 40-60 degrees Celsius provide optimal purification without promoting thermal decomposition. The carbon must be carefully selected to ensure appropriate pore structure and surface chemistry for effective removal of specific impurity types commonly encountered in the synthesis.

Crystallization represents the primary method for achieving final product purification and requires careful optimization of solvent systems and cooling protocols. The crystallization process must be designed to selectively precipitate the desired R-enantiomer while leaving impurities and the undesired S-enantiomer in solution. Multiple recrystallization stages may be necessary to achieve the required purity specifications, with each stage requiring optimization of solvent composition, temperature profiles, and seeding protocols.

Byproduct Management and Yield Enhancement

Byproduct formation represents a significant challenge in the industrial synthesis of 3-Chloro-5-fluoro Clodinafop Propargyl, with several competing reaction pathways leading to reduced yields and purification difficulties. The formation of disubstituted hydroquinone derivatives can account for 10-20% of the reaction products if conditions are not carefully optimized. These impurities arise from reaction of both hydroxyl groups on the hydroquinone substrate and require modification of reaction conditions to minimize their formation.

Hydrolysis reactions present another significant source of yield loss, particularly during aqueous workup procedures where the ester functionality can be cleaved under acidic or basic conditions. Research demonstrates that careful pH control and minimization of aqueous contact time are essential for preserving product integrity. The use of saturated sodium bicarbonate solutions for neutralization provides effective pH buffering while minimizing hydrolysis risks.

Yield enhancement strategies focus on optimization of reaction conditions and recovery of recyclable materials. Solvent recovery through distillation allows for reuse of expensive organic solvents, reducing operational costs and environmental impact. Unreacted starting materials can often be recovered and recycled, particularly the expensive 5-chloro-2,3-difluoropyridine component. Implementation of continuous monitoring systems using High Performance Liquid Chromatography allows for real-time optimization of reaction conditions and early detection of process deviations that could impact yield or quality.

The development of efficient byproduct management strategies requires comprehensive understanding of the reaction mechanisms and competing pathways. Implementation of statistical process control methods enables identification of critical process parameters and their interactions, facilitating systematic optimization of reaction conditions for maximum yield and minimum waste generation.

Structural Characterization

Core Skeleton: Aryloxyphenoxypropionate Backbone

3-Chloro-5-fluoro Clodinafop Propargyl belongs to the aryloxyphenoxypropionate chemical class, which represents a fundamental structural framework in modern herbicide chemistry [4] [7]. The aryloxyphenoxypropionate backbone consists of a central phenoxypropanoic acid moiety that serves as the structural foundation for acetyl coenzyme A carboxylase inhibition [2] [4]. This core architecture features a propanoic acid unit linked through an ether oxygen to a phenyl ring, which is subsequently connected via another ether linkage to a substituted pyridine heterocycle [2] [3].

The molecular formula of 3-Chloro-5-fluoro Clodinafop Propargyl is C₁₇H₁₃ClFNO₄ with a molecular weight of 349.74 grams per mole [33]. The compound maintains the essential three-component structure characteristic of aryloxyphenoxypropionate herbicides: the propanoic acid ester terminus, the central phenoxy bridge, and the terminal heteroaromatic ring system [7] [22]. This structural arrangement creates a linear molecular geometry that facilitates optimal binding interactions with the target enzyme acetyl coenzyme A carboxylase [10] [22].

The aryloxyphenoxypropionate backbone exhibits specific geometric constraints that are crucial for biological activity [10]. The ether linkages provide conformational flexibility while maintaining the spatial orientation necessary for enzyme recognition [10] [15]. Research has demonstrated that modifications to this core skeleton can significantly impact herbicidal potency and selectivity [7] [10].

Functional Groups: Chloro, Fluoro, and Propargyl Ester Substituents

The distinctive feature of 3-Chloro-5-fluoro Clodinafop Propargyl lies in its specific halogen substitution pattern on the pyridine ring [33]. Unlike the parent compound Clodinafop-propargyl, which contains a 5-chloro-3-fluoro substitution pattern, this derivative features a reversed 3-chloro-5-fluoro arrangement [33]. This positional isomerism represents a significant structural modification that potentially alters the electronic properties and steric environment of the molecule [12] [20].

The propargyl ester functional group constitutes a critical structural element that differentiates this compound from other aryloxyphenoxypropionate derivatives [2] [13]. The propargyl moiety (prop-2-ynyl) contains a terminal alkyne functionality that introduces unique reactivity characteristics [13] [21]. This alkyne group provides potential sites for chemical modification through click chemistry reactions and may influence the compound's metabolic stability [13].

The halogen substituents contribute distinct electronic and steric effects to the molecular structure [12] [20]. Chlorine atoms introduce electron-withdrawing properties and increased molecular volume, while fluorine atoms provide strong electron-withdrawing effects with minimal steric hindrance [20] [27]. The specific positioning of these halogens on the pyridine ring creates a unique electronic distribution that may affect binding affinity and selectivity [12] [27].

Functional GroupPositionElectronic EffectSteric Effect
Chlorine3-position (pyridine)Electron-withdrawingModerate steric bulk
Fluorine5-position (pyridine)Strong electron-withdrawingMinimal steric hindrance
Propargyl esterCarboxyl terminusElectron-withdrawingLinear geometry

Chirality and Enantiomer Specificity

3-Chloro-5-fluoro Clodinafop Propargyl contains a single chiral center located at the α-carbon of the propanoic acid moiety [2] [15]. This stereogenic center creates two possible enantiomers, with the biologically active form typically existing in the R-configuration [2] [10]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the carboxyl group, phenoxy substituent, methyl group, and hydrogen atom are arranged around the chiral carbon [15] [17].

Enantiomeric selectivity in aryloxyphenoxypropionate herbicides represents a critical factor in determining biological activity [10] [15]. Research has established that the R-enantiomer generally exhibits significantly higher herbicidal potency compared to the S-enantiomer [10] [16]. This enantioselectivity arises from specific binding interactions with the acetyl coenzyme A carboxylase enzyme, where the R-configuration provides optimal spatial alignment for effective inhibition [10] [22].

Conformational analysis studies have revealed that the active R-enantiomer adopts a low-energy conformation with the methyl group positioned distal to the phenoxy fragment [10]. This spatial arrangement is stabilized by the generalized anomeric effect around the propionate ether bond [10]. The inactive S-enantiomer experiences steric hindrance between the methyl group and the ortho-hydrogen of the phenyl ring, preventing access to the bioactive conformation [10].

The chiral separation of aryloxyphenoxypropionate derivatives has been successfully achieved using permethyl-β-cyclodextrin chiral stationary phases under reversed-phase chromatographic conditions [15] [17]. Temperature and mobile phase composition significantly influence enantioseparation efficiency, with alcohol-water mixtures providing superior resolution compared to acetonitrile-water systems [15] [18].

Derivative and Analog Development

Halogen Substitution Patterns and Bioactivity Correlations

The systematic investigation of halogen substitution patterns in aryloxyphenoxypropionate derivatives has revealed significant structure-activity relationships [12] [20]. Studies examining various halogenated analogs have demonstrated that specific substitution patterns directly correlate with herbicidal potency and selectivity [20] [27]. The introduction of fluorine atoms into organic herbicide structures has been shown to enhance biological activity while potentially reducing environmental persistence [20] [26].

Research on bentranil analogs has illustrated the impact of halogen positioning on herbicidal activity [20]. While chlorine substitution generally induces a loss of activity except at specific positions, fluorine substitution demonstrates a continuous increase in activity [20]. The 5-fluoro derivative of bentranil exhibited approximately three times higher activity than the unsubstituted standard, highlighting the beneficial effects of strategic fluorine incorporation [20].

Comparative studies of halogenated pyridine derivatives have shown that the combination of chlorine and fluorine substituents can create synergistic effects on biological activity [12] [27]. The electronic properties imparted by these halogens influence molecular recognition by target enzymes and affect pharmacokinetic properties [12]. Halogen bonding interactions have emerged as important factors in protein-ligand binding, contributing to enhanced selectivity and potency [12].

The development of 3-Chloro-5-fluoro Clodinafop Propargyl represents an example of rational drug design based on halogen substitution optimization [33]. The reversed positioning of chlorine and fluorine atoms compared to the parent compound potentially alters the electronic distribution and binding characteristics [20] [27].

Substitution PatternElectronic EffectRelative ActivitySelectivity Impact
5-Chloro-3-fluoroModerate withdrawalReference standardEstablished selectivity
3-Chloro-5-fluoroAltered distributionUnder investigationPotentially modified
5-Fluoro onlyStrong withdrawalEnhanced activityImproved selectivity
No substitutionBaselineReduced activityPoor selectivity

Propargyl Ester Modifications and Stability

The propargyl ester functionality represents a critical structural feature that influences both the biological activity and chemical stability of aryloxyphenoxypropionate derivatives [11] [21]. Studies on propargyl ester hydrolysis have revealed that these groups exhibit variable stability depending on the electronic environment and steric factors surrounding the ester linkage [21]. The alkyne functionality provides unique reactivity that can be exploited for further chemical modifications or metabolic transformations [13] [21].

Research on clodinafop-propargyl photodegradation has identified the propargyl ester as a primary site of transformation under ultraviolet irradiation [11] [14]. The major photolysis products include the corresponding carboxylic acid formed through ester hydrolysis and various propargyl group modifications [11] [14]. This photochemical behavior demonstrates the relative lability of the propargyl ester under environmental conditions.

Kinetic studies of propargyl ester hydrolysis using gold catalysts have provided insights into the reaction mechanisms and factors affecting stability [21]. The rate constants for hydrolysis vary significantly depending on the substrate polarity and the presence of coordinating functional groups [21]. Substrates containing Lewis basic groups such as lactams or pyridine N-oxides exhibit reduced hydrolysis rates due to catalyst coordination effects [21].

The propargyl group offers opportunities for click chemistry modifications through copper-catalyzed azide-alkyne cycloaddition reactions [13]. These transformations enable the preparation of complex derivatives and conjugates for biological studies [13]. The high regioselectivity and efficiency of click reactions make propargyl-containing compounds valuable synthetic intermediates [13].

Conformational Analysis

X-ray Crystallography and Computational Modeling

Structural determination of aryloxyphenoxypropionate derivatives through X-ray crystallography has provided fundamental insights into their three-dimensional architecture and intermolecular interactions [9] [25]. Crystal structure analysis reveals the spatial arrangement of functional groups and the conformational preferences that contribute to biological activity [9] [10]. The molecular packing patterns observed in crystal structures often reflect the types of intermolecular forces that govern molecular recognition processes [9].

Crystallographic studies of related halogenated compounds have demonstrated the importance of halogen bonding interactions in determining solid-state structures [9] [27]. The presence of chlorine and fluorine substituents creates specific interaction patterns that influence molecular packing and potentially affect binding to biological targets [9] [27]. Face-to-face π-stacking interactions between aromatic ring systems represent another important structural feature observed in crystal structures [9].

Computational modeling studies using molecular dynamics simulations have been employed to investigate the conformational behavior of acetyl coenzyme A carboxylase inhibitors [25]. These simulations provide information about protein-ligand interactions and binding site recognition [22] [25]. Homology modeling approaches have been used to construct three-dimensional models of target enzymes and predict binding modes for new inhibitor compounds [25].

Molecular docking studies have revealed that effective acetyl coenzyme A carboxylase inhibitors form specific hydrogen bonding interactions with key amino acid residues in the enzyme active site [22]. The distance between the inhibitor carbonyl oxygen and binding residues correlates with inhibitory potency [22]. Compounds forming two hydrogen bonds typically exhibit higher activity than those forming single hydrogen bonds [22].

Nuclear Magnetic Resonance and Infrared Spectroscopic Fingerprints

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-Chloro-5-fluoro Clodinafop Propargyl through characteristic chemical shift patterns and coupling constants [23]. The ¹H nuclear magnetic resonance spectrum exhibits diagnostic signals for the propargyl proton at approximately 2.5 parts per million and aromatic protons in the 7.0-8.0 parts per million region [23]. The chiral center proton appears as a quartet due to coupling with the adjacent methyl group [23].

¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 172 parts per million, providing definitive identification of the ester functionality [23]. The aromatic carbon signals appear in the 110-160 parts per million range, with specific chemical shifts influenced by the halogen substitution pattern [23]. The propargyl alkyne carbons exhibit characteristic chemical shifts that confirm the presence of the terminal alkyne group [23].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [23]. The carbonyl stretch appears at approximately 1719 reciprocal centimeters, consistent with an aromatic ester functionality [23]. The carbon-oxygen ether stretches occur around 1166 reciprocal centimeters, while the carbon-chlorine stretch is observed at 851 reciprocal centimeters [23]. These spectroscopic fingerprints enable unambiguous identification and purity assessment [23].

Spectroscopic TechniqueKey Diagnostic FeaturesChemical Shift/Frequency
¹H Nuclear Magnetic ResonancePropargyl proton~2.5 ppm
¹H Nuclear Magnetic ResonanceAromatic protons7.0-8.0 ppm
¹³C Nuclear Magnetic ResonanceCarbonyl carbon~172 ppm
¹³C Nuclear Magnetic ResonanceAromatic carbons110-160 ppm
InfraredCarbonyl stretch~1719 cm⁻¹
InfraredCarbon-oxygen stretch~1166 cm⁻¹
InfraredCarbon-chlorine stretch~851 cm⁻¹

Solubility, Melting/Boiling Points, and Density

3-Chloro-5-fluoro Clodinafop Propargyl exhibits distinctive physical characteristics that are fundamental to its chemical identity and practical applications. The compound presents as a white to light yellow powder or crystalline solid, with some sources describing it as an off-white waxy solid [1]. The melting point ranges from 48°C to 61°C, with various authoritative sources reporting specific ranges: 48-57°C [2], 57-61°C [3] [4], and 59°C [5]. This relatively narrow melting point range indicates good purity and structural consistency of the compound.

The boiling point of 3-Chloro-5-fluoro Clodinafop Propargyl is reported as 432.7±45.0°C at 760 mmHg [6], indicating significant thermal stability under standard atmospheric conditions. The compound exhibits a density of 1.37 g/cm³ at 22°C [2], which is consistent with its solid crystalline structure and molecular composition.

Regarding solubility characteristics, 3-Chloro-5-fluoro Clodinafop Propargyl demonstrates very limited water solubility at 4.0 mg/L at 25°C [2] [5] [4], classifying it as practically insoluble in aqueous media. This hydrophobic nature is further supported by its log P value of 3.90 at 25°C [2] [5], indicating strong preference for organic phases. The compound shows variable solubility in organic solvents: it is slightly soluble in chloroform and methanol [1], moderately soluble in acetone (880 mg/L) and toluene (690 mg/L), less soluble in ethanol (97 mg/L), and practically insoluble in n-hexane (0.0086 mg/L) [2]. This solubility profile reflects the compound's amphiphilic nature, with both polar and nonpolar structural components.

PropertyValueTemperature/Conditions
Melting Point48-61°CVarious sources
Boiling Point432.7±45.0°C760 mmHg
Density1.37 g/cm³22°C
Water Solubility4.0 mg/L25°C
Acetone Solubility880 mg/L25°C
Toluene Solubility690 mg/L25°C

Optical Activity and Specific Rotation

3-Chloro-5-fluoro Clodinafop Propargyl exhibits optical activity due to its chiral center, specifically existing as the R-enantiomer [7]. The specific rotation of the compound is +45.0 to +50.0° (c=2, acetone) [3] [4], indicating dextrorotatory behavior under standardized polarimetric conditions. This optical activity is measured using the sodium D-line at 589 nm wavelength, which is the standard reference for polarimetric measurements.

The compound's optical activity is fundamental to its biological activity, as the R-enantiomer represents the active form of the herbicide. The specific rotation measurement is conducted at a concentration of 2 g/100 mL in acetone solvent, following established pharmaceutical and analytical chemistry protocols [3]. This chiral property is critical for quality control and analytical identification, as it distinguishes the active R-enantiomer from potential racemic mixtures or the inactive S-enantiomer.

Chemical Reactivity

Hydrolysis and Photodegradation Pathways

The hydrolysis behavior of 3-Chloro-5-fluoro Clodinafop Propargyl is pH-dependent, showing stability to abiotic hydrolysis under acidic conditions but undergoing rapid hydrolysis under alkaline conditions [8]. This pH-dependent stability is crucial for environmental fate assessment and formulation considerations. The compound maintains structural integrity in mildly acidic to neutral environments but readily cleaves under basic conditions, primarily through de-esterification of the propargyl ester moiety.

Photodegradation represents a significant transformation pathway for 3-Chloro-5-fluoro Clodinafop Propargyl under environmental conditions. Under ultraviolet light exposure, the compound exhibits half-lives ranging from 6.63 to 8.01 days, depending on the specific formulation [9]. In aqueous systems under natural sunlight, the photodegradation half-life extends to 28 days [8]. These photodegradation processes follow first-order kinetics with significant correlation coefficients, indicating predictable degradation behavior.

The primary photodegradation products include 2-[(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid (clodinafop acid) and prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy)phenoxy]propanoate [10] [9]. Minor photoproducts encompass ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoate and 1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoate [10] [9]. These degradation products reach maximum concentrations between the 7th and 10th days of exposure, subsequently degrading within 15-20 days [10].

Degradation PathwayHalf-life/RatePrimary Products
Alkaline HydrolysisRapidClodinafop acid
UV Photodegradation6.63-8.01 daysMultiple photoproducts
Sunlight Photodegradation28 daysClodinafop acid, hydroxylated products

Nucleophilic Substitution and Oxidation Susceptibility

3-Chloro-5-fluoro Clodinafop Propargyl contains reactive sites susceptible to nucleophilic substitution reactions, particularly at the propargyl ester moiety and the pyridine ring system. The presence of electron-withdrawing chlorine and fluorine substituents on the pyridine ring enhances the electrophilicity of the ring system, making it more susceptible to nucleophilic attack . The compound's structure features multiple potential reaction sites, including the ester linkage, the ether bonds, and the halogenated pyridine nucleus.

The propargyl ester group represents the most reactive site for nucleophilic substitution, readily undergoing hydrolysis and transesterification reactions. The pyridine ring system, activated by the electron-withdrawing halogen substituents, can undergo nucleophilic aromatic substitution reactions under appropriate conditions. The compound's stability under normal storage conditions (stable at 0-6°C) [6] suggests moderate reactivity, requiring specific activation conditions for most substitution reactions.

Oxidation susceptibility is influenced by the compound's structural features, particularly the presence of the phenoxy groups and the pyridine ring system. The compound shows stability under normal atmospheric conditions but may undergo oxidative degradation under harsh environmental conditions or in the presence of strong oxidizing agents. The vapor pressure of 3.19×10⁻³ mPa at 25°C [2] indicates low volatility, reducing the likelihood of atmospheric oxidation processes.

Spectral Data

UV-Vis Absorption and Fluorescence Profiles

3-Chloro-5-fluoro Clodinafop Propargyl exhibits characteristic ultraviolet-visible absorption properties that are utilized for analytical detection and quantification. The compound shows significant absorption at 305 nm, which serves as the primary detection wavelength for high-performance liquid chromatography with ultraviolet detection (HPLC-UV) analysis [12]. For enantioselective analysis, detection at 230 nm is employed to distinguish between optical isomers [12].

The UV-Vis absorption profile reflects the compound's conjugated π-electron system, particularly the pyridine ring and the phenoxy groups connected through the propanoate linkage. The absorption maximum at 305 nm corresponds to π→π* transitions within the aromatic ring systems, while the secondary absorption at 230 nm relates to specific chromophoric interactions that enable chiral discrimination in analytical applications.

The compound's chromophoric properties are enhanced by the presence of the halogen substituents (chlorine and fluorine) on the pyridine ring, which influence both the absorption wavelength and extinction coefficient through electronic effects. These spectral characteristics provide reliable analytical markers for compound identification and quantitative analysis in various matrices, including environmental samples and biological systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Chloro-5-fluoro Clodinafop Propargyl reveals characteristic fragmentation patterns that enable structural elucidation and compound identification. The molecular ion appears at m/z 349.74, corresponding to the intact molecular structure [1] [2] [13]. Under electron ionization conditions, the compound produces multiple fragment ions through predictable fragmentation pathways [9] [14].

The primary fragmentation mechanisms include cleavage of the propargyl ester bond, loss of the phenoxy groups, and fragmentation of the pyridine ring system. Gas chromatography-mass spectrometry (GC-MS) analysis shows a retention time of 23.444 minutes under standard analytical conditions [9], providing both chromatographic and mass spectrometric identification criteria.

The fragmentation pattern analysis reveals that the compound undergoes systematic breakdown through multiple pathways, producing characteristic fragment ions that can be used for structural confirmation and metabolite identification. The presence of chlorine and fluorine isotope patterns in the mass spectrum provides additional confirmation of the compound's identity, as these elements exhibit distinctive isotopic signatures that are readily identifiable in mass spectrometric analysis.

Analytical MethodKey ParameterValue
GC-MS Retention TimetR23.444 minutes
HPLC-UV Retention TimetR2.153 minutes
UV Detection Wavelengthλmax305 nm
Enantioselective Detectionλ230 nm
Molecular Ionm/z349.74

Dates

Last modified: 07-20-2023

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